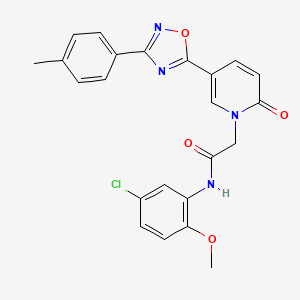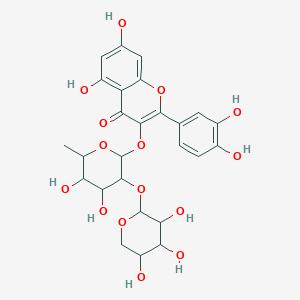![molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8](/img/structure/B2949865.png)
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate: is a complex organic compound characterized by its bromophenyl and fluorobenzoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-(4-bromophenyl)propanoic acid and 2-fluorobenzoyl chloride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the fluorobenzoyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Utilizing nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Production of 2-fluorobenzylamine derivatives.
Substitution: Generation of iodobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. In biology, it is used to study the effects of bromophenyl and fluorobenzoyl groups on biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.
Industry: In the industrial sector, Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is used in the production of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group interacts with various enzymes and receptors, while the fluorobenzoyl group influences signaling pathways. The exact mechanism may vary depending on the biological context and the specific application.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate stands out due to its unique combination of bromophenyl and fluorobenzoyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKGMIGKCOIBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2949788.png)
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2949800.png)



